TERT-BUTYL-D9 METHYL ETHER

Environmental Analysis Method Validation Gas Chromatography-Mass Spectrometry (GC-MS)

TERT-BUTYL-D9 METHYL ETHER (CAS 1219795-06-8), a perdeuterated isotopologue of methyl tert-butyl ether (MTBE), features nine deuterium atoms incorporated into the tert-butyl group (i.e., (CD3)3COCH3). This compound is characterized by its high isotopic enrichment, typically specified as ≥98 atom % D.

Molecular Formula C5H12O
Molecular Weight 97.205
CAS No. 1219795-06-8
Cat. No. B596517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL-D9 METHYL ETHER
CAS1219795-06-8
SynonymsTERT-BUTYL-D9 METHYL ETHER
Molecular FormulaC5H12O
Molecular Weight97.205
Structural Identifiers
SMILESCC(C)(C)OC
InChIInChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3
InChIKeyBZLVMXJERCGZMT-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TERT-BUTYL-D9 METHYL ETHER (CAS 1219795-06-8) for Isotope Dilution MS Analysis


TERT-BUTYL-D9 METHYL ETHER (CAS 1219795-06-8), a perdeuterated isotopologue of methyl tert-butyl ether (MTBE), features nine deuterium atoms incorporated into the tert-butyl group (i.e., (CD3)3COCH3). This compound is characterized by its high isotopic enrichment, typically specified as ≥98 atom % D . It serves as a critical reagent for analytical method development, primarily as an internal standard (IS) in quantitative mass spectrometry (MS) applications. Its distinct mass shift relative to the native analyte, MTBE, enables precise and accurate quantification in complex matrices .

Workflow Isotope dilution mass spectrometry internal standard (ISTD)
Selection Perdeuterated MTBE for distinct mass shift and minimal isotopic overlap
Context Quantitative MS in environmental, petroleum, and biological research matrices

TERT-BUTYL-D9 METHYL ETHER: Why Non-Deuterated or Less-Deuterated Analogs Fail in Quantitative MS


Substituting TERT-BUTYL-D9 METHYL ETHER with its non-deuterated parent (MTBE, CAS 1634-04-4) or a less-deuterated analog (e.g., MTBE-d3, CAS 29366-08-3) is analytically invalid for its primary intended use as an internal standard in isotope dilution mass spectrometry (IDMS). Non-deuterated MTBE co-elutes with the analyte and is indistinguishable by mass, preventing any correction for matrix effects or instrument variability. Less-deuterated analogs like MTBE-d3, with only three deuterium atoms, can be subject to significant ion overlap from the native MTBE's M+3 isotopologue, leading to inaccurately high calculated concentrations. Specifically, while the natural abundance of the M+3 ion for MTBE is low, it is not zero, and the absolute signal from a high concentration of native MTBE can substantially contribute to the MTBE-d3 channel, a phenomenon known as spectral cross-talk [1]. The perdeuterated MTBE-d9 (TERT-BUTYL-D9 METHYL ETHER) provides a +9 Da mass shift, which places its quantification ion at m/z 82 (for the fragment ion corresponding to m/z 73 in native MTBE), completely outside the isotopic envelope of the native analyte. This ensures a clean, interference-free signal that is essential for the accuracy and reliability of trace-level quantitative methods .

MTBE (non‑deuterated)
Co‑elutes with analyte, indistinguishable by MS; prevents matrix‑effect correction
MTBE‑d3 (+3 Da)
Ion overlap from native M+3 isotopologue may cause inaccurate high‑concentration readings
MTBE‑d9 (this product)
+9 Da shift places quantifier ion outside isotopic envelope, supporting interference‑free signal

TERT-BUTYL-D9 METHYL ETHER (MTBE-d9) Comparative Performance Data for Analytical Method Validation


MTBE-d9 Enables Accurate Quantification in Presence of 0.97 mg/L Gasoline Matrix Where Other Methods Fail

Using TERT-BUTYL-D9 METHYL ETHER (MTBE-d9) as a deuterated internal standard enables reliable and accurate quantification of MTBE in water samples contaminated with gasoline. In contrast, methods lacking a deuterated IS are susceptible to significant matrix effects. The internal standard compensates for variations in extraction efficiency and instrument response. The method using MTBE-d9 achieved average recoveries between 101% and 105% for MTBE spiked into various water matrices at 60 ng/L and 580 ng/L [1]. The method's reproducibility was 4.5% relative standard deviation (RSD) at a spiking level of 47 ng/L [1].

Matrix‑effect correction
Reported
101–105% recovery at 60–580 ng/L; RSD 4.5% at 47 ng/L
Supports accurate quantification in complex environmental matrices
SPME‑GC‑MS, gasoline matrix 0.97 mg/L
Environmental Analysis Method Validation Gas Chromatography-Mass Spectrometry (GC-MS)

MTBE-d9 Controls SPME Extraction Errors in Petroleum-Contaminated Groundwater Analysis

In the analysis of petroleum fuel-contaminated groundwater, the use of TERT-BUTYL-D9 METHYL ETHER as an internal calibration standard is necessary to control extraction errors during solid-phase microextraction (SPME). The method using MTBE-d9 as an IS achieved high accuracy, determined to be 97%, with a precision of 1.6–2.9% RSD for MTBE across replicate analyses [1]. This performance was maintained even as the background matrix concentration of BTEX (benzene, toluene, ethylbenzene, and xylenes) increased up to 300 mg/L, demonstrating robust matrix effect correction [1].

Extraction control
Reported
97% accuracy; 1.6–2.9% RSD (n=10) in groundwater with up to 300 mg/L BTEX
Enables reliable quantification in high‑BTEX groundwater
SPME‑GC‑MS, PDMS‑Carboxen fiber
Environmental Forensics Groundwater Monitoring Solid-Phase Microextraction (SPME)

MTBE-d9 Provides Reliable IS Response in High Aromatic Matrices, Preventing >65% Signal Suppression

This study confirms the critical role of deuterated MTBE as an internal standard in SPME-GC-MS. It was found that when analyzing water samples containing total aromatic compounds (BTEX and TMBs) above 1 ppm, the response of the internal standards, deuterated MTBE and tBA, dropped by more than 65% [1]. Without the use of this internal standard to correct for this severe matrix-induced signal suppression, quantification of the native analyte (MTBE) would be impossible or highly inaccurate. The method leverages the co-extractive behavior of the deuterated IS to normalize this response drop and provide reliable data [1].

Signal suppression
Reported
>65% drop in IS response with >1 ppm total aromatics
Highlights critical need for co‑eluting deuterated IS
SPME‑GC‑MS, BTEX/TMBs matrix
Analytical Chemistry Matrix Effects GC-MS Internal Standards

Perdeuterated MTBE-d9 Eliminates Spectral Cross-Talk Inherent to MTBE-d3 Internal Standard

The selection of a deuterated internal standard for MTBE involves a choice between MTBE-d3 (m/z +3) and MTBE-d9 (m/z +9). While both are chemically similar, MTBE-d9 (TERT-BUTYL-D9 METHYL ETHER) offers superior analytical selectivity. The +9 Da mass shift for the prominent fragment ion (m/z 82) places the quantifier channel well outside the natural isotopic envelope of the native MTBE (m/z 73). In contrast, the +3 Da shift of MTBE-d3 (m/z 76) can suffer from spectral cross-talk from the native MTBE's M+3 isotopologue, the contribution of which becomes significant at higher analyte concentrations or when high-sensitivity instruments are used [1].

Isotopic interference
Class‑level inference
+9 Da shift (m/z 82) avoids native M+3 cross‑talk; MTBE‑d3 +3 Da susceptible
Supports selective quantitation over partially deuterated analogs
Based on mass spectral envelope principles
Isotope Dilution Mass Spectrometry (IDMS) Method Selectivity Tandem Mass Spectrometry (MS/MS)

TERT-BUTYL-D9 METHYL ETHER: Optimal Application Scenarios Based on Verified Performance


Compliance Monitoring of MTBE in Drinking Water and Groundwater per EPA Method 524.2/8260

Environmental testing laboratories must adhere to strict EPA methods for volatile organic compound (VOC) analysis, which mandate the use of isotope dilution or internal standard quantification to meet stringent QA/QC requirements. As demonstrated in [1] and [2], the use of TERT-BUTYL-D9 METHYL ETHER as an internal standard is critical for correcting matrix-induced errors and achieving the required accuracy (97-105% recovery) and precision (<5% RSD) in groundwater and water samples. Procurement of this specific compound is justified to maintain method accreditation and produce legally defensible data.

Quantitative Analysis of Petroleum-Derived Oxygenates in Complex Hydrocarbon Matrices

Petroleum research and environmental forensics laboratories often analyze samples with high background levels of BTEX and other hydrocarbons. The evidence from [3] and [4] shows that without a deuterated internal standard like MTBE-d9, signal suppression can exceed 65% in the presence of >1 ppm aromatics. Using TERT-BUTYL-D9 METHYL ETHER allows analysts to correct for this severe matrix effect, enabling accurate quantification of MTBE and TAME in gasoline-contaminated samples where alternative methods would fail. This is essential for source apportionment and remediation performance monitoring.

High-Sensitivity LC-MS/MS Method Development for Pharmaceutical and Metabolomics Research

In drug discovery and metabolomics, the use of stable isotope-labeled internal standards is essential for achieving high quantitative precision in complex biological matrices like plasma or urine. The perdeuterated nature of TERT-BUTYL-D9 METHYL ETHER (≥98 atom % D, ) makes it the superior choice over MTBE-d3. As inferred from principles of mass spectrometry [5], the +9 Da mass shift completely eliminates spectral cross-talk from the native analyte's isotopic envelope, ensuring the high selectivity required for low-level biomarker validation and pharmacokinetic studies where data integrity is paramount.

NMR Spectroscopy as a High-Purity Deuterated Solvent or Co-Solvent

As a perdeuterated compound, TERT-BUTYL-D9 METHYL ETHER (≥98 atom % D, ) serves as a valuable NMR solvent or co-solvent for studying proton-deficient molecules or reaction mechanisms . Its use minimizes interference from proton signals in the solvent, allowing for cleaner spectra and more accurate structural elucidation. Laboratories conducting advanced organic synthesis or mechanistic studies will procure this specific isotopologue to ensure the highest spectral clarity and avoid the limitations of non-deuterated or partially deuterated solvents.

Application
Selection Property
Validation Focus
Environmental VOC analysis (EPA Method 524.2/8260 framework)
Deuterated ISTD for matrix‑effect correction
Recovery and precision in water research matrices
Petroleum‑derived oxygenate analysis in hydrocarbon matrices
Co‑eluting ISTD for SPME extraction control
Accuracy in high‑BTEX groundwater research
LC‑MS/MS method development for pharmaceutical research
Perdeuterated ISTD for cross‑talk reduction
Selectivity in biological research matrices
NMR spectroscopy solvent or co‑solvent
High isotopic enrichment for minimal proton interference
Spectral clarity in structural elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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